N-Isovalerylglycine
Overview
Description
N-Isovalerylglycine is an N-acylglycine in which the acyl group is specified as isovaleryl. It is a byproduct of the catabolism of the amino acid leucine and is found in human urine as a metabolite. This compound is significant in the diagnosis of metabolic disorders such as isovaleric acidemia, where it accumulates due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase .
Preparation Methods
N-Isovalerylglycine can be synthesized through the reaction of isovaleryl chloride with glycine. The reaction involves the acylation of glycine with isovaleryl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-Isovalerylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Scientific Research Applications
N-Isovalerylglycine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of acylglycines and their metabolic pathways.
Biology: It serves as a biomarker for diagnosing metabolic disorders such as isovaleric acidemia.
Medicine: Its accumulation in urine is used to diagnose and monitor the treatment of isovaleric acidemia.
Industry: It is used in the synthesis of other chemical compounds and in the study of enzyme deficiencies
Mechanism of Action
N-Isovalerylglycine exerts its effects primarily through its role in the catabolism of leucine. The deficiency of isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then conjugated with glycine to form this compound. This conjugation is a detoxification mechanism to prevent the accumulation of toxic metabolites .
Comparison with Similar Compounds
N-Isovalerylglycine is unique among acylglycines due to its specific role in leucine metabolism. Similar compounds include:
N-Butyrylglycine: Involved in the metabolism of butyric acid.
N-Propionylglycine: Involved in the metabolism of propionic acid.
N-Isopentanoylglycine: Another acylglycine with a similar structure but different metabolic pathways.
This compound stands out due to its specific association with isovaleric acidemia and its role as a diagnostic biomarker for this metabolic disorder.
Properties
IUPAC Name |
2-(3-methylbutylamino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(2)3-4-8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZPWUNPTQDABJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178236 | |
Record name | N-Isovalerylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23590-18-3 | |
Record name | N-Isovalerylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isovalerylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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